molecular formula C9H8N2OS B1483754 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2090267-44-8

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1483754
CAS No.: 2090267-44-8
M. Wt: 192.24 g/mol
InChI Key: ATXYSNKTLMRTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde ( 2091592-79-7) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry. This compound features a molecular formula of C9H8N2OS and a molecular weight of 192.24 g/mol. Its structure incorporates two privileged heterocyclic scaffolds—a thiophene ring and a pyrazole ring—linked by an acetaldehyde functional group. This specific arrangement makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel pyrazolyl–thiazole derivatives . Research into analogous thiophene-pyrazole hybrids has demonstrated that these structures possess notable biological activities. Studies have shown that such compounds exhibit significant antimicrobial properties against a range of bacterial strains, including Escherichia coli , Bacillus subtilis , and Staphylococcus aureus , as well as antifungal activity . Furthermore, these derivatives have displayed potent antioxidant capabilities in standard assays, such as DPPH and hydroxyl radical scavenging tests, indicating their potential as multifunctional therapeutic agents . The primary research value of this compound lies in its application as a key synthetic intermediate. It can undergo various reactions, including condensations, to generate libraries of novel compounds for screening against biological targets. Computational studies, including molecular docking, suggest that derivatives stemming from this core structure can interact effectively with enzyme active sites, such as dihydrofolate reductase (DHFR), which is a validated target for antimicrobial agents . This compound is intended for research and development applications only. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-(3-thiophen-2-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-6-5-11-4-3-8(10-11)9-2-1-7-13-9/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXYSNKTLMRTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a valuable building block for synthesizing potential therapeutic agents. Its derivatives have shown promise in targeting various biological pathways associated with:

  • Anti-inflammatory Agents : Compounds derived from this structure have been investigated for their ability to modulate inflammatory responses.
  • Anticancer Activity : Some studies suggest that derivatives exhibit cytotoxic effects against cancer cell lines, making them candidates for further development as anticancer drugs .

Materials Science

The compound's unique electronic properties allow it to be utilized in:

  • Organic Semiconductors : Its ability to facilitate charge transport makes it suitable for applications in organic electronics.
  • Light-emitting Diodes (LEDs) : The incorporation of this compound into LED technology has been explored due to its photophysical properties .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex heterocyclic compounds. It can undergo various reactions:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction : It can be reduced to alcohols using reducing agents like sodium borohydride.
  • Substitution Reactions : The compound can participate in electrophilic and nucleophilic substitutions, allowing the introduction of various functional groups .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Derivatives showed significant cytotoxicity against several cancer cell lines.
Materials Science Demonstrated potential as a charge transport material in organic semiconductor devices.
Organic Synthesis Successfully used as an intermediate in synthesizing novel heterocyclic compounds.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve disruption of bacterial cell walls, while its anticancer properties could be due to inhibition of certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

  • 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol

  • 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanamine

  • 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid

Uniqueness: 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is unique due to its aldehyde group, which allows for a variety of chemical transformations not possible with its alcohol or amine counterparts.

Biological Activity

2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring and a pyrazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer effects, along with relevant data tables and research findings.

  • Molecular Formula: C9H8N2OS
  • Molecular Weight: 192.24 g/mol
  • CAS Number: 2090267-44-8

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial properties. In a study assessing various derivatives, this compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains were found to be in the range of 32 to 64 µg/mL, suggesting moderate efficacy.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that this compound inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells.

Cell Line IC50 (µM)
MCF-715
HeLa20

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within the cells. The compound likely engages in π-π stacking interactions and hydrogen bonding with proteins involved in cell signaling pathways, leading to apoptosis in cancer cells and disruption of bacterial cell membranes.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Antimicrobial Efficacy: A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrazole derivatives, including this compound, demonstrating its effectiveness against resistant strains of bacteria .
  • Anticancer Properties: In another investigation, researchers assessed the cytotoxic effects of this compound on breast cancer cells and found that it induced apoptosis through the activation of caspase pathways .
  • In Vivo Studies: Animal models treated with this compound exhibited reduced tumor growth compared to control groups, further supporting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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